N~2~-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-ACETAMIDOACETAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an acetamido group, and an ethoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-ACETAMIDOACETAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Acetamido Group Introduction: The acetamido group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride.
Ethoxypropyl Chain Addition: This step involves the alkylation of the intermediate compound with ethoxypropyl halides under basic conditions.
Final Coupling: The final product is obtained by coupling the benzodioxole intermediate with the acetamido and ethoxypropyl intermediates using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamido groups, potentially converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitrating agents (HNO3) and halogenating agents (Br2, Cl2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-ACETAMIDOACETAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with biological targets such as tubulin.
Pharmacology: It is investigated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-ACETAMIDOACETAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as tubulin and COX enzymes. The compound binds to the active sites of these proteins, inhibiting their function and leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-ACETAMIDOACETAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE stands out due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity enhances its potential efficacy in medicinal applications and its versatility in materials science.
Properties
Molecular Formula |
C26H33N3O6 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[(2-acetamidoacetyl)-(1,3-benzodioxol-5-ylmethyl)amino]-N-(3-ethoxypropyl)-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H33N3O6/c1-4-33-13-5-12-27-26(32)25(21-9-6-18(2)7-10-21)29(24(31)15-28-19(3)30)16-20-8-11-22-23(14-20)35-17-34-22/h6-11,14,25H,4-5,12-13,15-17H2,1-3H3,(H,27,32)(H,28,30) |
InChI Key |
XPMMVMWXOMMPRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=C(C=C1)C)N(CC2=CC3=C(C=C2)OCO3)C(=O)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.